molecular formula C9H9ClO2S B13943443 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one CAS No. 66116-76-5

2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one

Cat. No.: B13943443
CAS No.: 66116-76-5
M. Wt: 216.68 g/mol
InChI Key: JJJJLECNUVNQGY-UHFFFAOYSA-N
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Description

2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one is a substituted acetophenone derivative featuring a chloro group and a methanesulfinyl moiety at the 2-position of the propanone backbone. Synthetically, such compounds are often prepared via oxidation of thioether precursors or halogenation reactions, as seen in analogous systems (e.g., describes a similar route using KCl and H₂O₂ in acetic acid) . This compound’s reactivity and applications are closely tied to the electronic effects of its substituents, making it a subject of interest in medicinal and materials chemistry.

Properties

CAS No.

66116-76-5

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

2-chloro-2-methylsulfinyl-1-phenylethanone

InChI

InChI=1S/C9H9ClO2S/c1-13(12)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3

InChI Key

JJJJLECNUVNQGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of a phenyl ethanone derivative, followed by the introduction of a methylsulfinyl group through a sulfoxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies such as flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the chloro group or to convert the sulfoxide to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the chloro group can produce a dechlorinated ethanone derivative.

Scientific Research Applications

Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the chloro and methylsulfinyl groups, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of reactive intermediates that modulate biological processes, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
1-Phenylethan-1-one (Acetophenone) None (parent structure) 120.15 MP: 19–20°C; BP: 202°C; Floral odor
2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one –Cl, –S(O)CH₃ 218.69* Higher polarity, potential chirality
2-Chloro-2-(4-Cl-C₆H₄-SO₂)-1-phenylethanone –Cl, –SO₂(4-Cl-C₆H₄) 327.79 Antifungal (Candida activity)
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone –Cl-benzimidazole 256.71 Enhanced π-stacking; medicinal relevance
2-(Oxolan-3-yl)-1-phenylethan-1-one –Oxolane (tetrahydrofuran) 190.24 Increased solubility in polar solvents
2-[(2-Cl-C₆H₄)S]-1-morpholino-1-ethanone –S-(2-Cl-C₆H₄), –N-morpholine 271.77 Pharmacokinetic modulation

*Calculated based on formula C₉H₉ClO₂S.

Key Observations :

  • Polarity and Solubility: The methanesulfinyl group increases polarity compared to acetophenone, enhancing solubility in polar solvents. However, bulkier substituents like 4-chlorophenylsulfonyl () reduce solubility due to steric hindrance .
  • Thermal Stability: Halogenation (e.g., –Cl) and sulfinyl/sulfonyl groups elevate melting/boiling points relative to acetophenone. For example, acetophenone boils at 202°C, while sulfonyl analogs exceed 300°C due to stronger intermolecular forces .
Antifungal Activity
  • 2-Chloro-2-(4-Cl-C₆H₄-SO₂)-1-phenylethanone () exhibits notable antifungal activity against Candida, attributed to the electron-withdrawing sulfonyl group enhancing electrophilicity at the carbonyl carbon .
  • Methanesulfinyl vs.
Enzyme Inhibition
  • Quinoline Derivatives (): Compounds like 2-((6-Cl-2-Me-quinolin-4-yl)oxy)-1-phenylethan-1-one show binding energies of −9.2 kcal/mol against Mycobacterium tuberculosis, suggesting chloro and heteroaromatic groups enhance target affinity .
  • Benzimidazole Analogs (): The 2-chloro-benzimidazole moiety improves π-π stacking with aromatic enzyme pockets, a feature absent in the methanesulfinyl derivative .

Biological Activity

2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one is a sulfonyl compound that has garnered attention for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one is C10H11ClO2S, with a molecular weight of approximately 232.72 g/mol. The compound features a phenyl group , a chloro group , and a methanesulfinyl moiety , which contribute to its reactivity and biological interactions. Its structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the chloro group.

The biological activity of 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one can be attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids. This interaction can modify biological pathways, influencing processes such as enzyme activity and signal transduction.

Biological Activities

Research has indicated that 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antibacterial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Activity : Some studies have evaluated the antiproliferative effects of related compounds, indicating potential anticancer properties. For instance, similar sulfonamide derivatives have shown promising results against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one:

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